(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene-2-carbaldehyde and 3-thiophen-3-ylacrylic acid.
Formation of Intermediate: The first step involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-methoxyethylamine to form an intermediate imine.
Acrylamide Formation: The intermediate imine is then reacted with 3-thiophen-3-ylacrylic acid under specific conditions to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the formation of the desired product.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and thiophene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Acrylamides: From substitution reactions.
Scientific Research Applications
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-phenylacrylamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide
Uniqueness
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to its specific combination of methoxy and thiophene groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-3-5-14(20-11)13(18-2)9-16-15(17)6-4-12-7-8-19-10-12/h3-8,10,13H,9H2,1-2H3,(H,16,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANIFWOBUSBJSH-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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